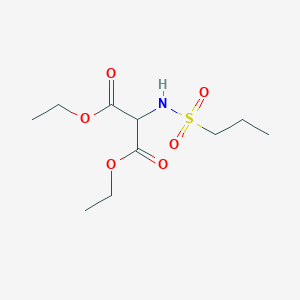
1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate is a compound with the CAS Number: 1155138-86-5 . It has a molecular weight of 281.33 . The IUPAC name for this compound is diethyl 2-[(propylsulfonyl)amino]malonate . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate is1S/C10H19NO6S/c1-4-7-18(14,15)11-8(9(12)16-5-2)10(13)17-6-3/h8,11H,4-7H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate is a liquid at room temperature . It has a molecular weight of 281.33 .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
A novel compound, prepared in two steps from 2-((4-methylphenyl)sulfonamido)-2-((tosyloxy)methyl)propane-1,3-diylbis(4-methylbenzenesulfonate), demonstrates the compound's utility in synthetic chemistry, particularly in Huisgen cycloaddition reactions (Fall et al., 2021). This process underlines the chemical’s role in the synthesis of complex molecules, which could be pivotal for materials science and pharmaceuticals.
Chemical Synthesis and Functionalization
The use of related sulfonyl compounds in the functionalization of dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity points towards the broad applicability of 1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate in improving material properties (Sikervar, 2014). This aspect is crucial for developing advanced materials with specific functionalities, such as increased solubility or improved interaction with biological systems.
Applications in Catalysis and Reaction Mechanisms
The complexation behavior of a derivative towards lanthanide metal ions highlights its potential in the field of electrochemistry and materials science for the development of new materials with specific magnetic or optical properties (Amarandei et al., 2014). This application is particularly relevant for the creation of sensors, catalysts, and devices that operate based on their interaction with light or magnetic fields.
Material Science and Engineering
Investigations into the density, viscosity, and surface tension of mixed solutions of 1,3-diethyl propanedioate reveal its significance in understanding the intermolecular interactions in solution, which can inform the design of novel solvents and solvent systems for industrial applications (Zhang et al., 2021). Such studies are fundamental for chemical engineering, where solvent properties are critical for process optimization.
Environmental and Safety Aspects
The thermal, kinetic, and safety aspects of reactions involving 1,3-diethyl propanedioate underline the importance of understanding the compound's behavior under various conditions for industrial safety and environmental protection (Veedhi et al., 2016). This knowledge is crucial for the chemical industry, particularly in the development and scale-up of processes involving reactive or potentially hazardous chemicals.
Propriétés
IUPAC Name |
diethyl 2-(propylsulfonylamino)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-4-7-18(14,15)11-8(9(12)16-5-2)10(13)17-6-3/h8,11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEABMSGWGDBOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

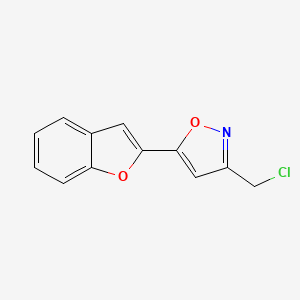
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)
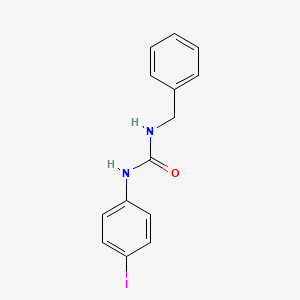
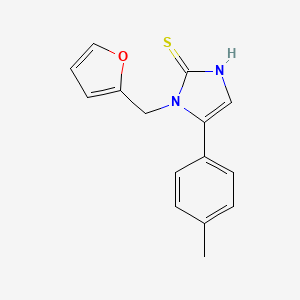
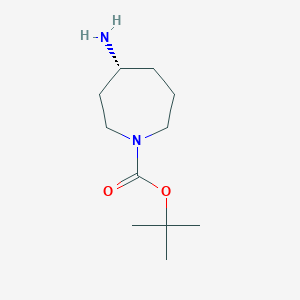
![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)
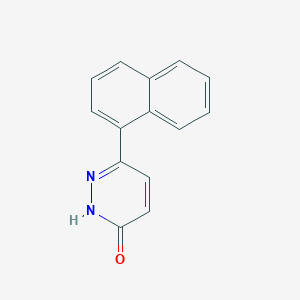
![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)
![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)